

# An In-depth Technical Guide to 5-Nitro-2-(piperidin-1-yl)aniline

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## Compound of Interest

Compound Name: 5-Nitro-2-(piperidin-1-yl)aniline

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**Abstract:** This document provides a comprehensive technical overview of **5-Nitro-2-(piperidin-1-yl)aniline**, a nitroaromatic compound with potential applications in medicinal chemistry. This guide covers its fundamental chemical properties, a detailed proposed synthesis protocol based on analogous compounds, and an exploration of its potential biological activities, drawing from research on structurally similar molecules. Particular focus is given to the role of a close analogue as a selective SIRT6 inhibitor, suggesting a potential therapeutic avenue in metabolic diseases. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.

## Chemical and Physical Properties

**5-Nitro-2-(piperidin-1-yl)aniline** is an organic compound featuring a nitroaniline core substituted with a piperidine ring. Its key identifiers and properties are summarized below.

Property	Value	Reference
IUPAC Name	5-nitro-2-(1-piperidinyl)aniline	
CAS Number	5367-58-8	[1]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	221.26 g/mol	[1]
MDL Number	MFCD00852821	[1]
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	[1]

## Synthesis and Experimental Protocols

While a specific protocol for **5-Nitro-2-(piperidin-1-yl)aniline** is not detailed in the reviewed literature, a reliable synthesis can be extrapolated from established methods for structurally related nitroanilines. The most probable synthetic route is a nucleophilic aromatic substitution reaction.

### Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of analogous compounds such as 2-Nitro-5-(1-piperazinyl)aniline and 1-(4-nitrophenyl)piperidine.[2][3] The procedure involves the reaction of a halogenated nitroaniline with piperidine in the presence of a base.

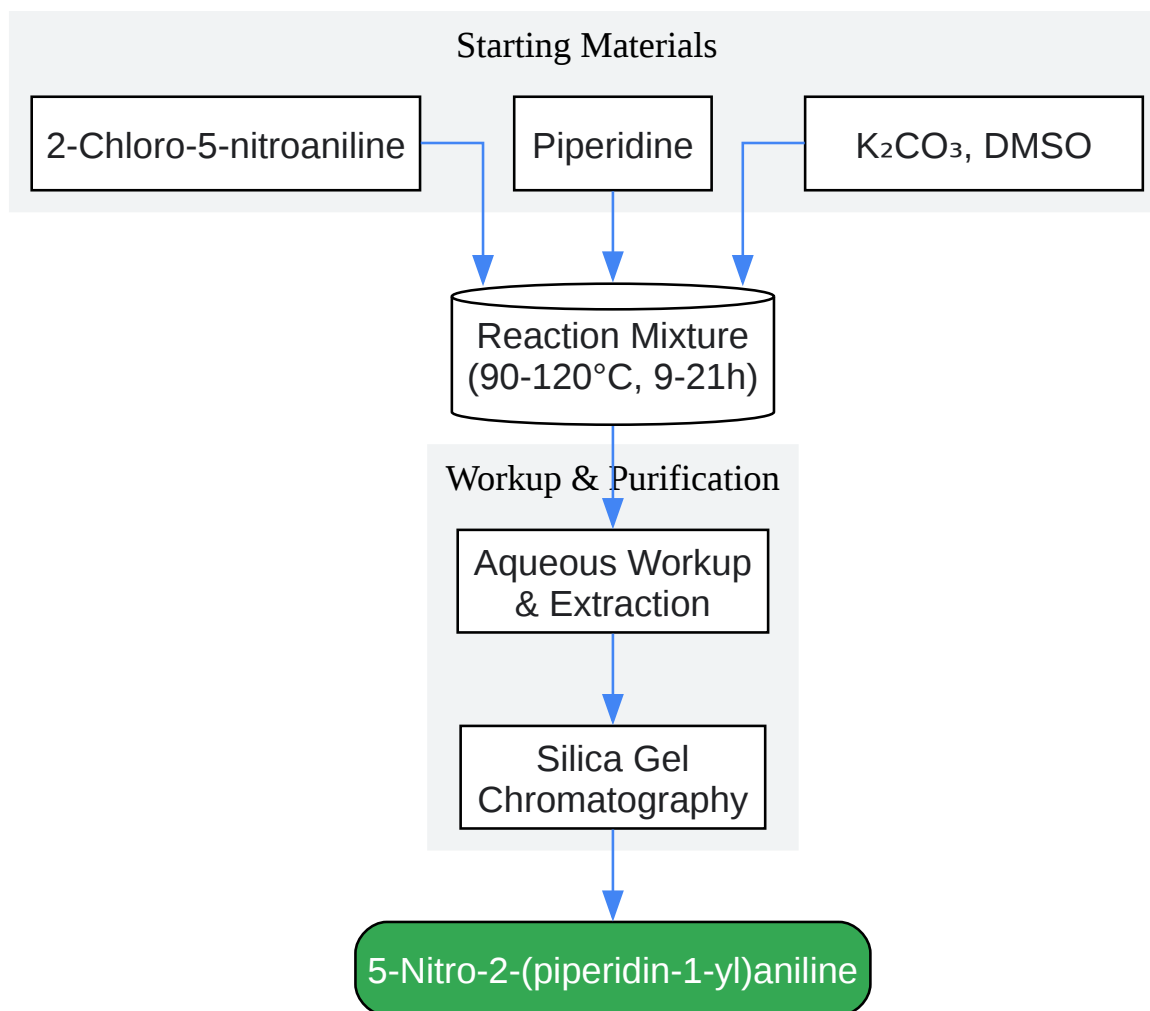
Materials:

- 2-Chloro-5-nitroaniline (or 2-Fluoro-5-nitroaniline)
- Piperidine
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Ethyl acetate
- Saturated aqueous Sodium Chloride (NaCl) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-chloro-5-nitroaniline (1.0 equivalent) in DMSO (approx. 5-10 mL per gram of substrate).
- **Addition of Reagents:** Add anhydrous potassium carbonate (1.5 equivalents) and piperidine (2.0 equivalents) to the solution.
- **Reaction Conditions:** Stir the reaction mixture at 90-120°C for 9-21 hours.<sup>[2][3]</sup> Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Add water to the reaction solution and perform an extraction with ethyl acetate (repeated twice).
- **Washing:** Combine the organic layers and wash them twice with a saturated aqueous NaCl solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter the solution, and evaporate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the resulting residue by silica gel column chromatography to obtain the final product, **5-Nitro-2-(piperidin-1-yl)aniline**.



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A proposed workflow for the synthesis of **5-Nitro-2-(piperidin-1-yl)aniline**.

## Biological Activity and Potential Applications

The biological activity of **5-Nitro-2-(piperidin-1-yl)aniline** has not been extensively reported. However, the broader class of nitro compounds is known for a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.<sup>[4][5]</sup> The nitro group can act as both a pharmacophore and a toxicophore, often by triggering redox reactions within cells.<sup>[4][5]</sup>

## SIRT6 Inhibition by a Close Structural Analogue

Significant insight comes from a study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a closely related derivative. This compound was identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in metabolism and aging.<sup>[6]</sup>

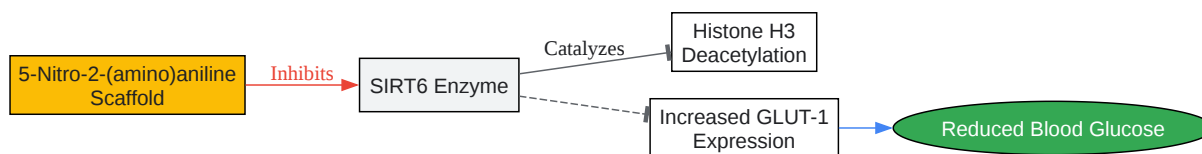
Compound	Target	Assay	IC <sub>50</sub> (μM)	K <sub>D</sub> (μM)
5-(4-methylpiperazin-1-yl)-2-nitroaniline	SIRT6	Fluor de Lys (FDL)	4.93	-
5-(4-methylpiperazin-1-yl)-2-nitroaniline	SIRT6	Surface Plasmon Resonance (SPR)	-	9.76
5-(4-methylpiperazin-1-yl)-2-nitroaniline	SIRT6	Isothermal Titration Calorimetry (ITC)	-	10

This analogue demonstrated high selectivity, showing no inhibitory activity against other sirtuins (SIRT1-3) or histone deacetylases (HDAC1-11) at concentrations up to 200 μM.<sup>[6]</sup> In a mouse model of type 2 diabetes, the compound was found to significantly reduce blood glucose levels by increasing the expression of the glucose transporter GLUT-1.<sup>[6]</sup>

This discovery positions the 5-nitro-2-(substituted-amino)aniline scaffold as a promising starting point for the development of novel therapeutics targeting SIRT6 for metabolic disorders like type 2 diabetes.

## Potential Signaling Pathway

Based on the findings for its analogue, **5-Nitro-2-(piperidin-1-yl)aniline** could potentially act through the SIRT6 signaling pathway. Inhibition of SIRT6's deacetylase activity is linked to the upregulation of key metabolic regulators, including GLUT-1.



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Potential signaling pathway based on SIRT6 inhibition by an analogue.

## Conclusion

**5-Nitro-2-(piperidin-1-yl)aniline** is a readily synthesizable compound belonging to a class with demonstrated biological relevance. While direct studies on this specific molecule are limited, the potent and selective SIRT6 inhibition displayed by a close analogue highlights a significant potential for this chemical scaffold in drug discovery, particularly for metabolic diseases. Further research is warranted to synthesize and evaluate **5-Nitro-2-(piperidin-1-yl)aniline** and its derivatives to fully characterize their biological activity, structure-activity relationships, and therapeutic potential. This guide provides the foundational chemical data and experimental frameworks necessary to initiate such investigations.

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